

Application Note: Quantitative Analysis of Atmospheric Nitrates with Phenoldisulfonic Acid

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Compound of Interest

Compound Name: Phenoldisulfonic acid

Cat. No.: B033733

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Introduction

The **phenoldisulfonic acid** (PDS) method is a well-established and reliable spectrophotometric technique for the quantitative determination of nitrates. This method is applicable to the analysis of nitrogen oxides in atmospheric samples collected from stationary sources. The underlying principle involves the reaction of nitrate ions with **phenoldisulfonic acid** in a strong acidic medium to form a nitrated derivative.^[1] This product, upon the addition of an alkali such as ammonium hydroxide, rearranges to form a yellow-colored salt, the intensity of which is directly proportional to the nitrate concentration.^{[1][2]} The absorbance of this yellow solution is measured spectrophotometrically at a maximum wavelength of 410 nm.^{[2][3][4]}

This application note provides a comprehensive protocol for the quantitative analysis of atmospheric nitrates using the PDS method, intended for researchers and scientists in environmental monitoring and atmospheric chemistry.

Key Performance Characteristics

The **phenoldisulfonic acid** method offers robust performance for nitrate quantification. The key analytical parameters are summarized in the table below.

Parameter	Value	Source(s)
Principle	Spectrophotometric measurement of the yellow complex formed between nitrates and PDS.	[3]
Wavelength of Maximum Absorbance (λ_{max})	410 nm	[2][3][4]
Linear Range (Beer's Law)	0.02 - 12 mg/L of nitrate-nitrogen	[2][3]
Precision (Synthetic Samples)	±1% standard deviation	[3]
Precision (Environmental Samples)	±5% standard deviation	[3]
Accuracy (at < 1.0 ppm N)	±0.01 ppm	[2]
Interferences	Nitrites, Chlorides, Organic Matter, High SO ₂ concentrations	[2][3][5]

Experimental Protocols

1. Reagent and Standard Preparation

a. Absorbing Solution (Dilute Sulfuric Acid-Hydrogen Peroxide)

- Cautiously add 2.8 mL of concentrated sulfuric acid (H₂SO₄) to a 1-liter volumetric flask partially filled with deionized water.
- Mix the solution well.
- Add 6 mL of 3% hydrogen peroxide (H₂O₂), freshly prepared from a 30% H₂O₂ solution.
- Dilute to the 1-liter mark with deionized water and mix thoroughly.

b. Phenoldisulfonic Acid (PDS) Reagent

- CAUTION: This procedure involves handling concentrated and fuming sulfuric acid and should be performed in a fume hood with appropriate personal protective equipment (PPE).
- Dissolve 25 g of pure, white phenol in 150 mL of concentrated H_2SO_4 on a steam bath.[5]
- Cool the mixture.
- Cautiously add 75 mL of fuming sulfuric acid (15-18% free SO_3).
- Heat the solution at 100°C for 2 hours.
- Store the reagent in a dark, glass-stoppered bottle.

c. Standard Potassium Nitrate (KNO_3) Solutions

- Stock Nitrate Solution: Dry potassium nitrate (KNO_3) at $105\text{-}110^\circ\text{C}$ for at least 2 hours.[5] Dissolve exactly 2.198 g of the dried KNO_3 in deionized water and dilute to 1 liter in a volumetric flask.[5]
- Working Standard Nitrate Solution: Dilute 10.0 mL of the stock nitrate solution to 100.0 mL with deionized water.[5] 1.0 mL of this solution is equivalent to 100 μg of nitrogen dioxide (NO_2).[5]

d. Other Reagents

- Sodium Hydroxide (1 N): Dissolve 40 g of NaOH in deionized water and dilute to 1 liter.
- Ammonium Hydroxide (NH_4OH): Concentrated, reagent grade.

2. Sample Collection

Atmospheric samples are collected as grab samples in evacuated flasks containing the absorbing solution.[3][5]

- Determine and record the volume of the collection flask.
- Pipette 25 mL of the absorbing solution into the sample flask.

- Evacuate the flask to a pressure of 76 mm Hg absolute or less.
- At the sampling site, purge the probe and connect it to the flask. Open the valve and allow the flask to fill until the pressure equalizes with the atmosphere.
- After collection, shake the flask for at least 5 minutes. The nitrogen oxides are converted to nitric acid by the absorbing solution.[3]

3. Sample Analysis

- Transfer the contents of the collection flask to a beaker and wash the flask with a small amount of deionized water, adding the washings to the beaker.
- Pipette a 25-mL aliquot of the sample solution into a porcelain evaporating dish.[5]
- Add 1 N NaOH until the pH is between 9 and 12.[5]
- Evaporate the solution to dryness on a water bath and cool the residue.[4]
- Add 2.0 mL of the PDS reagent to the dried residue, ensuring it contacts all the solids.[2]
- Allow the mixture to stand for 10 minutes, occasionally rubbing the solids with a glass rod.
- Add 15-20 mL of deionized water and stir until the yellow color is fully developed.
- Add concentrated ammonium hydroxide dropwise until the solution is alkaline.
- Transfer the yellow solution quantitatively to a 50-mL or 100-mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly.[2]

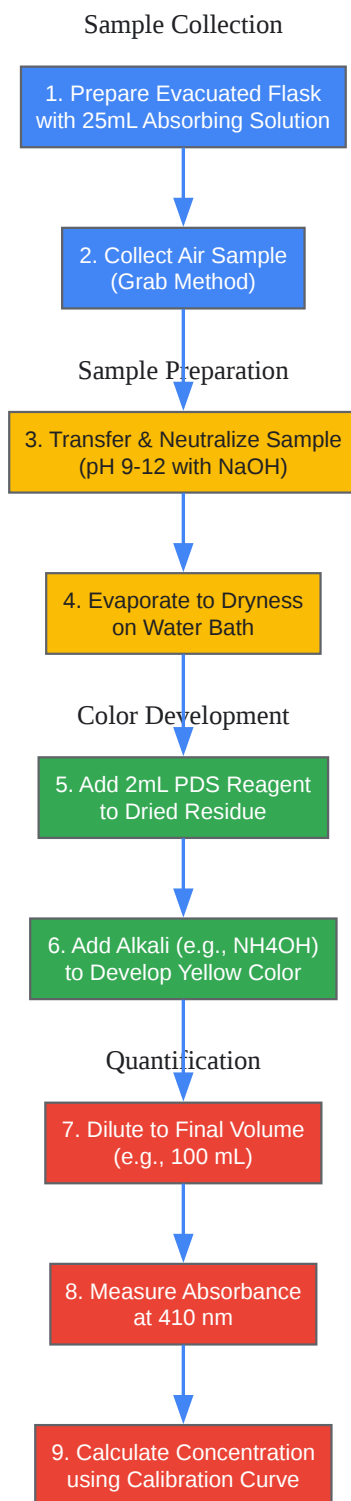
4. Spectrophotometric Measurement and Calibration

- Calibration Curve:
 - Prepare a series of standards by adding 0.0, 2.0, 4.0, 6.0, and 8.0 mL of the working standard nitrate solution to separate evaporating dishes.[5]
 - Add 25 mL of absorbing solution to each dish.[5]

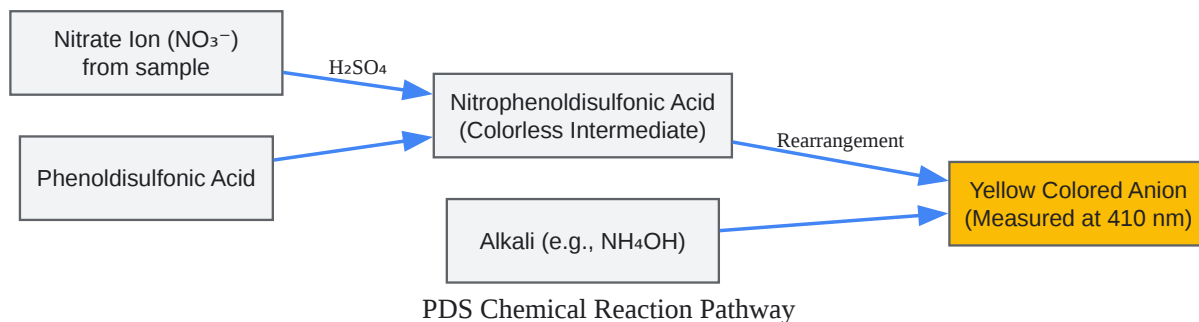
- Follow the sample analysis procedure (Steps 3.3 - 3.9) for each standard.
- Measure the absorbance of each standard at 410 nm against a reagent blank (the 0.0 mL standard).[\[2\]](#)
- Plot a graph of absorbance versus the mass of nitrate (in μg) to create a calibration curve.
- Sample Measurement: Measure the absorbance of the prepared sample solution at 410 nm against the reagent blank.
- Calculation: Determine the total micrograms of nitrate in the sample by referring its absorbance to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the core chemical reaction pathway.



Experimental Workflow for Nitrate Analysis



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